![molecular formula C12H24N2O3 B14615034 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate CAS No. 57910-73-3](/img/structure/B14615034.png)
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is an organic compound with a complex structure This compound is characterized by the presence of a tert-butyldiazenyl group and a methyl carbonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl diazene with 4-methylpentan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldiazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl diazene: Shares the tert-butyldiazenyl group but lacks the methyl carbonate ester.
4-Methylpentan-2-ol: Contains the same carbon backbone but without the diazenyl and carbonate groups.
Methyl carbonate esters: Similar ester functionality but different substituents.
Uniqueness
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57910-73-3 |
|---|---|
Molekularformel |
C12H24N2O3 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
[2-(tert-butyldiazenyl)-4-methylpentan-2-yl] methyl carbonate |
InChI |
InChI=1S/C12H24N2O3/c1-9(2)8-12(6,17-10(15)16-7)14-13-11(3,4)5/h9H,8H2,1-7H3 |
InChI-Schlüssel |
PQDHNGNJAZCQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(N=NC(C)(C)C)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


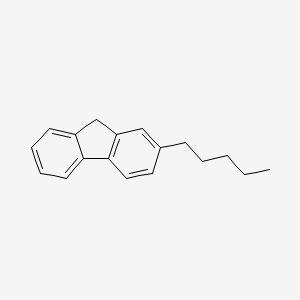


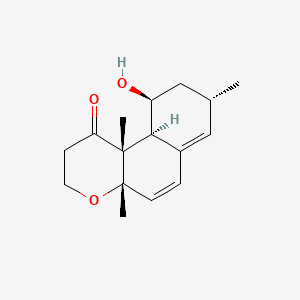
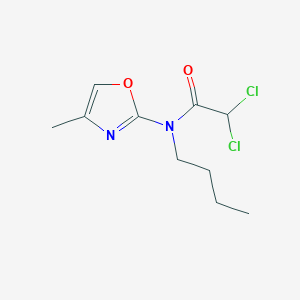
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)


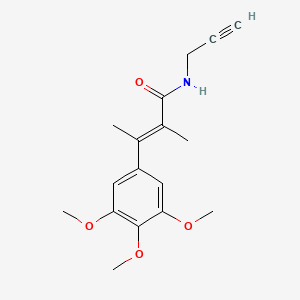
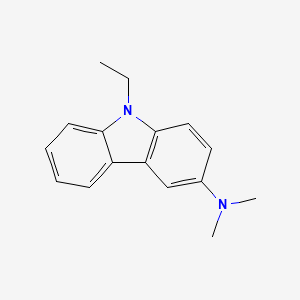
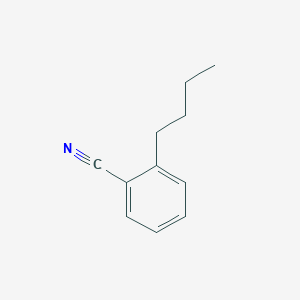
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
